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Compound of Interest

Compound Name: (S)-Piperidin-2-ylmethanol

Cat. No.: B175710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Piperidin-2-ylmethanol, a
valuable chiral building block in the synthesis of pharmaceuticals and other bioactive

molecules. This document details its commercial availability from various suppliers, provides an

experimental protocol for its enantioselective preparation, and outlines key analytical methods

for its characterization.

Commercial Availability and Suppliers
(S)-Piperidin-2-ylmethanol is commercially available from a range of chemical suppliers,

primarily for research and development purposes. The compound is offered in various purities

and quantities, and is also available as its hydrochloride salt. Below is a summary of

representative suppliers and their product specifications.
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Supplier Product Name CAS Number Purity
Available
Quantities

Ambeed (via

Sigma-Aldrich)

(S)-Piperidin-2-

ylmethanol
41373-39-1 97% Custom

BLD Pharm

(S)-Piperidin-2-

ylmethanol

hydrochloride

459834-03-8 N/A Inquire

ChemScene

(S)-(1-

Methylpiperidin-

2-yl)methanol

136030-04-1 98.80% (GC) Inquire

Note: The availability and specifications of chemical products can change. It is recommended

to contact the suppliers directly for the most current information.

Experimental Protocols
The enantioselective synthesis of (S)-Piperidin-2-ylmethanol can be achieved through the

resolution of a racemic mixture of 2-piperidinemethanol. The following protocol is based on a

classical resolution method using a chiral resolving agent.

Enantioselective Preparation of (S)-Piperidin-2-
ylmethanol via Resolution
This procedure details the resolution of racemic 2-piperidinemethanol using a chiral acid to

selectively crystallize one enantiomer.

Materials:

Racemic 2-piperidinemethanol

N-acetyl-L-leucine (resolving agent)

Polar, aprotic organic solvent (e.g., Tetrahydrofuran - THF)

Aliphatic alcohol (e.g., Methanol, Ethanol)
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Sodium hydroxide (NaOH) solution (e.g., 1 M)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Celite

Procedure:

Salt Formation: Dissolve the racemic mixture of 2-piperidinemethanol in a minimal amount of

a polar, aprotic organic solvent such as THF. In a separate flask, dissolve an equimolar

amount of the resolving agent, N-acetyl-L-leucine, in an aliphatic alcohol like methanol or

ethanol.

Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic

amine with stirring. The diastereomeric salt of (S)-Piperidin-2-ylmethanol with N-acetyl-L-

leucine should preferentially crystallize. Allow the mixture to stand, possibly with cooling, to

maximize crystal formation.

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration. Wash the

crystals with a small amount of the cold aliphatic alcohol to remove impurities.

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify

the solution with a sodium hydroxide solution to a pH greater than 10. This will deprotonate

the piperidine nitrogen and liberate the free (S)-Piperidin-2-ylmethanol.

Extraction: Extract the aqueous solution multiple times with dichloromethane.

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium

sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the

enantiomerically enriched (S)-Piperidin-2-ylmethanol.

Purity Assessment: The enantiomeric excess (ee) of the product should be determined using

a suitable analytical method such as chiral HPLC or GC.

Analytical Methods
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Accurate characterization of (S)-Piperidin-2-ylmethanol is crucial for its application in

synthesis. The following are key analytical techniques for assessing its identity, purity, and

enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the protons on the

piperidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns will

be consistent with the expected structure.

¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon

atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound. Electron

ionization (EI) mass spectrometry of 2-piperidinemethanol typically shows a molecular ion peak

corresponding to its molecular weight.[1]

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a powerful technique for determining the enantiomeric purity of (S)-Piperidin-2-
ylmethanol.[2]

General Protocol:

Column: A chiral stationary phase (CSP) column is used. Common choices include

polysaccharide-based columns.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g.,

isopropanol or ethanol) is typically used. The exact composition will need to be optimized for

baseline separation of the enantiomers.

Detection: UV detection is commonly used.
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Quantification: The enantiomeric excess is calculated from the relative peak areas of the two

enantiomers.

Synthesis and Resolution Workflow
The following diagram illustrates the general workflow for obtaining enantiomerically enriched

(S)-Piperidin-2-ylmethanol through chiral resolution.
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Click to download full resolution via product page

Caption: Workflow for the resolution of (S)-Piperidin-2-ylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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suppliers-of-s-piperidin-2-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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